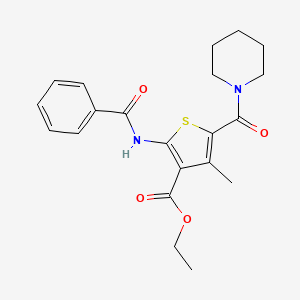

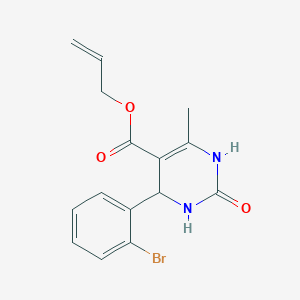

![molecular formula C17H19NO6 B11703708 propan-2-yl 1,3-dioxo-2-[2-oxo-2-(propan-2-yloxy)ethyl]-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11703708.png)

propan-2-yl 1,3-dioxo-2-[2-oxo-2-(propan-2-yloxy)ethyl]-2,3-dihydro-1H-isoindole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-ジオキソ-2-[2-オキソ-2-(プロパン-2-イルオキシ)エチル]-2,3-ジヒドロ-1H-イソインドール-5-カルボン酸プロパン-2-イルは、イソインドール誘導体と呼ばれる複雑な有機化合物です。イソインドール誘導体は、その多様な生物活性で知られており、多くの場合、新しい治療薬の開発のために医薬品化学で使用されています。

準備方法

合成ルートと反応条件

1,3-ジオキソ-2-[2-オキソ-2-(プロパン-2-イルオキシ)エチル]-2,3-ジヒドロ-1H-イソインドール-5-カルボン酸プロパン-2-イルの合成は、一般的に容易に入手可能な出発物質から始めて、複数のステップを伴います。一般的な合成ルートの1つは、次の手順を含みます。

イソインドールコアの形成: イソインドールコアは、フタル酸無水物誘導体とアミンを含む環化反応によって合成することができます。

ジオキソ基の導入: ジオキソ基は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いた酸化反応によって導入することができます。

プロパン-2-イル基の付加: プロパン-2-イル基は、炭酸カリウムなどの塩基の存在下で、ブロモプロパン-2-イルを用いたアルキル化反応によって導入することができます。

エステル基の形成: エステル基は、カルボン酸誘導体とアルコールを含むエステル化反応によって形成することができます。

工業生産方法

この化合物の工業生産は、同様の合成ルートを大規模に行う場合がある。連続フロー反応器と自動化システムを使用すると、合成の効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が用いられ、高純度の化合物が得られます。

化学反応解析

反応の種類

1,3-ジオキソ-2-[2-オキソ-2-(プロパン-2-イルオキシ)エチル]-2,3-ジヒドロ-1H-イソインドール-5-カルボン酸プロパン-2-イルは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、より高い酸化状態の誘導体となるように酸化することができます。

還元: 還元反応は、ジオキソ基をヒドロキシル基に変換することができます。

置換: この化合物は、特にエステル基とジオキソ基で、求核置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 過マンガン酸カリウム、三酸化クロム、または過酸化水素。

還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、または接触水素化。

置換: 塩基の存在下で、ハロアルカン、アシルクロリド、またはアミン。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンを生成する可能性があり、一方還元はアルコールを生成する可能性があります。

科学研究の応用

化学

化学では、この化合物は、より複雑な分子の合成のための構成ブロックとして使用されます。

生物学

生物学では、この化合物は、生物活性分子の可能性について研究されてきました。そのイソインドールコアは、さまざまな生物学的標的に結合することが知られており、薬物開発の候補となっています。

医学

医学では、1,3-ジオキソ-2-[2-オキソ-2-(プロパン-2-イルオキシ)エチル]-2,3-ジヒドロ-1H-イソインドール-5-カルボン酸プロパン-2-イルは、前臨床試験でその潜在的な治療効果を示しました。それは、抗炎症、抗癌、および抗菌特性について調査されています。

産業

産業では、この化合物は、新しい材料の開発や、特殊化学品の合成のための前駆体として使用されています。その安定性と反応性は、さまざまな産業用途に適しています。

化学反応の分析

Types of Reactions

Propan-2-yl 1,3-dioxo-2-[2-oxo-2-(propan-2-yloxy)ethyl]-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and dioxo groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound has been studied for its potential as a bioactive molecule. Its isoindole core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, propan-2-yl 1,3-dioxo-2-[2-oxo-2-(propan-2-yloxy)ethyl]-2,3-dihydro-1H-isoindole-5-carboxylate has shown promise in preclinical studies for its potential therapeutic effects. It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In industry, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

作用機序

1,3-ジオキソ-2-[2-オキソ-2-(プロパン-2-イルオキシ)エチル]-2,3-ジヒドロ-1H-イソインドール-5-カルボン酸プロパン-2-イルの作用機序は、特定の分子標的との相互作用を含みます。イソインドールコアは、酵素や受容体に結合し、その活性を調節することができます。この化合物は、これらの標的を阻害または活性化して、観察された生物学的効果をもたらす可能性があります。関与する正確な経路は、特定の用途と標的に依存します。

類似化合物の比較

類似化合物

- プロパン-2-イル1,3-ジオキソ-2-[2-オキソ-2-(メトキシ)エチル]-2,3-ジヒドロ-1H-イソインドール-5-カルボン酸

- プロパン-2-イル1,3-ジオキソ-2-[2-オキソ-2-(エトキシ)エチル]-2,3-ジヒドロ-1H-イソインドール-5-カルボン酸

- プロパン-2-イル1,3-ジオキソ-2-[2-オキソ-2-(ブトキシ)エチル]-2,3-ジヒドロ-1H-イソインドール-5-カルボン酸

独自性

1,3-ジオキソ-2-[2-オキソ-2-(プロパン-2-イルオキシ)エチル]-2,3-ジヒドロ-1H-イソインドール-5-カルボン酸プロパン-2-イルは、その特定の置換パターンによってユニークです。プロパン-2-イルオキシ基の存在は、他の類似化合物とは異なる化学的および生物学的特性を与えています。

類似化合物との比較

Similar Compounds

- Propan-2-yl 1,3-dioxo-2-[2-oxo-2-(methoxy)ethyl]-2,3-dihydro-1H-isoindole-5-carboxylate

- Propan-2-yl 1,3-dioxo-2-[2-oxo-2-(ethoxy)ethyl]-2,3-dihydro-1H-isoindole-5-carboxylate

- Propan-2-yl 1,3-dioxo-2-[2-oxo-2-(butoxy)ethyl]-2,3-dihydro-1H-isoindole-5-carboxylate

Uniqueness

Propan-2-yl 1,3-dioxo-2-[2-oxo-2-(propan-2-yloxy)ethyl]-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its specific substitution pattern The presence of the propan-2-yloxy group imparts distinct chemical and biological properties, differentiating it from other similar compounds

特性

分子式 |

C17H19NO6 |

|---|---|

分子量 |

333.3 g/mol |

IUPAC名 |

propan-2-yl 1,3-dioxo-2-(2-oxo-2-propan-2-yloxyethyl)isoindole-5-carboxylate |

InChI |

InChI=1S/C17H19NO6/c1-9(2)23-14(19)8-18-15(20)12-6-5-11(7-13(12)16(18)21)17(22)24-10(3)4/h5-7,9-10H,8H2,1-4H3 |

InChIキー |

UUHVWVHYHHDRLB-UHFFFAOYSA-N |

正規SMILES |

CC(C)OC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OC(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

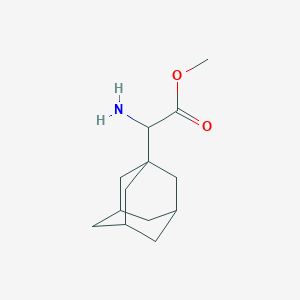

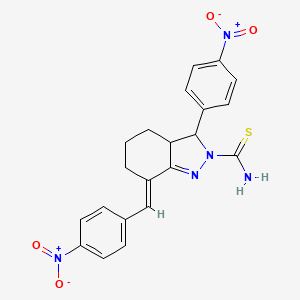

![2-(4-{4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)but-2-yn-1-yl]piperazin-1-yl}but-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11703626.png)

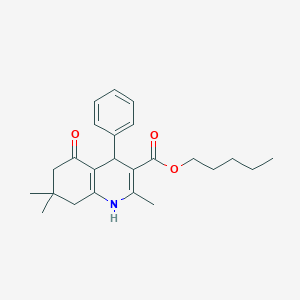

![2,4-Diethyl 5-[2-(4-methoxyphenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11703636.png)

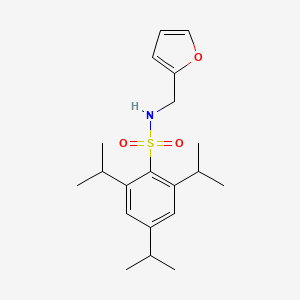

![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B11703639.png)

![(2E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11703670.png)

![(5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11703701.png)

![6-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11703709.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11703711.png)

![methyl 3-(1H-indol-3-yl)-2-[2-(4-methylphenoxy)acetamido]propanoate](/img/structure/B11703721.png)